molecular formula C8H10N2OS B1274755 2-amino-N-cyclopropylthiophene-3-carboxamide CAS No. 590352-44-6

2-amino-N-cyclopropylthiophene-3-carboxamide

Cat. No.: B1274755
CAS No.: 590352-44-6
M. Wt: 182.25 g/mol
InChI Key: INQNQYOYQKKZQT-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is a thiophene derivative, characterized by the presence of an amino group and a cyclopropyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropylthiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

2-amino-N-cyclopropylthiophene-3-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and cyclopropyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopropylthiophene-2-carboxamide
  • 2-amino-N-cyclopropylthiophene-4-carboxamide
  • 2-amino-N-cyclopropylthiophene-5-carboxamide

Uniqueness

2-amino-N-cyclopropylthiophene-3-carboxamide is unique due to the specific position of the amino and cyclopropyl groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in various scientific studies .

Properties

IUPAC Name

2-amino-N-cyclopropylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-7-6(3-4-12-7)8(11)10-5-1-2-5/h3-5H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQNQYOYQKKZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391052
Record name 2-amino-N-cyclopropylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590352-44-6
Record name 2-amino-N-cyclopropylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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